L-ALANINE-N-T-BOC (13C3,15N)
Description
Academic Context of L-Alanine and N-Protected Amino Acid Derivatives as Probes
L-alanine, a fundamental amino acid, and its derivatives are frequently employed as probes in biochemical studies. ontosight.ai Their central role in metabolism makes them ideal candidates for tracing metabolic pathways. Alanine (B10760859) is involved in protein synthesis and various metabolic functions. isotope.com
N-protected amino acid derivatives, where the amino group is chemically modified, are particularly valuable. ontosight.ai This protection prevents unwanted side reactions during experimental procedures, ensuring that the labeled amino acid is incorporated into the desired pathway or protein in a controlled manner. These derivatives can be used to study protein structure, dynamics, and binding interactions. isotope.comthieme-connect.dersc.org The ability to synthesize derivatives with specific isotopic labeling patterns further enhances their utility as precise molecular probes. ontosight.ai
Rationale for N-tert-Butoxycarbonyl (Boc) Protection in Isotopic Tracer Applications
The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines. wikipedia.org In the context of isotopic tracer applications, the Boc group offers several advantages. It is chemically stable under a wide range of conditions, preventing the labeled nitrogen from participating in unintended reactions. organic-chemistry.org The bulky nature of the tert-butyl group also provides steric hindrance, further ensuring the integrity of the labeled molecule until it reaches its target.
Crucially, the Boc group can be removed under specific and mild acidic conditions. wikipedia.org This "deprotection" step can be precisely controlled, allowing researchers to release the labeled amino acid at a specific point in their experimental workflow. researcher.life This controlled release is essential for pulse-chase experiments and other time-resolved studies of metabolic dynamics. The use of the Boc protecting group ensures that the isotopically labeled tracer remains intact and inert until its intended use, thereby enhancing the accuracy and reliability of the experimental results. organic-chemistry.org
Overview of Research Paradigms Utilizing L-ALANINE-N-T-BOC (13C3,15N)
The doubly labeled compound, L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), is a powerful tool in various research paradigms. The presence of three ¹³C atoms and one ¹⁵N atom provides a distinct mass signature that can be easily detected and quantified. This compound is particularly useful in studies involving:
Metabolic Flux Analysis: By introducing this labeled alanine into a biological system, researchers can trace the flow of both carbon and nitrogen atoms through interconnected metabolic pathways. creative-proteomics.comfrontiersin.orgnih.gov
Proteomics and Protein Synthesis: The labeled alanine can be incorporated into newly synthesized proteins, allowing for the quantification of protein turnover rates. ontosight.ai
NMR-based Structural Biology: The isotopic labels serve as sensitive probes for NMR spectroscopy, providing detailed information about protein structure and dynamics. isotope.com
The combination of stable isotope labeling, the central metabolic role of alanine, and the chemical advantages of Boc protection makes L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) a versatile and valuable reagent for a wide range of advanced biochemical investigations. creative-proteomics.comfrontiersin.orgnih.govotsuka.co.jpacs.org
Properties
Molecular Weight |
193.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Alanine N T Boc 13c3,15n
Strategies for Stereoselective Incorporation of ¹³C and ¹⁵N Isotopes into L-Alanine Precursors
A primary challenge in the synthesis of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) lies in the stereoselective incorporation of the ¹³C and ¹⁵N isotopes to yield the biologically relevant L-isomer. Both chemical and enzymatic strategies are employed to achieve high stereochemical purity.
Chemical approaches often commence with simple, commercially available isotopically labeled starting materials. For instance, a common strategy involves the use of ¹³C-labeled acetate (B1210297) or pyruvate (B1213749) derivatives and a ¹⁵N-labeled ammonia (B1221849) source. One notable method is the Strecker synthesis, which, while effective for amino acid formation, typically results in a racemic mixture of L- and D-isomers. To obtain the desired L-alanine precursor, a subsequent resolution step is necessary. This can be achieved through techniques such as chiral chromatography or enzymatic resolution, where an enzyme selectively modifies one enantiomer, allowing for the separation of the other.
Alternatively, asymmetric synthesis routes employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For example, the use of a chiral catalyst in the amination of a prochiral α-keto acid precursor can favor the formation of the L-enantiomer.
Biosynthetic and enzymatic methods offer inherent stereoselectivity. In a common biosynthetic approach, microorganisms are cultured in a medium containing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the nitrogen source. The microorganisms' metabolic machinery then synthesizes L-alanine with high isotopic and stereochemical purity. This method is particularly advantageous for large-scale production due to its efficiency.
Enzymatic synthesis in vitro provides another powerful tool for stereoselective isotope incorporation. For example, alanine (B10760859) dehydrogenase can catalyze the reductive amination of pyruvate using a ¹⁵N-labeled ammonium source to produce L-alanine. This enzymatic reaction is highly specific for the L-isomer, thus avoiding the need for chiral resolution steps.
| In Vitro Enzymatic Synthesis | Use of isolated enzymes like alanine dehydrogenase. | Excellent stereoselectivity; high purity of the final product. | Enzymes can be costly and may have stability issues; requires cofactor regeneration systems. |
Regiospecific N-tert-Butoxycarbonyl (Boc) Protection in the Synthesis of L-Alanine Derivatives
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of the L-alanine precursor is a crucial step in the synthesis of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N). This protection is necessary to prevent the highly reactive amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in a mixed solvent system, such as dioxane and water or tert-butanol (B103910) and water, under alkaline conditions. researchgate.netutexas.edu The base, commonly sodium hydroxide (B78521) or sodium bicarbonate, serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of Boc₂O.
The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on the Boc anhydride. This is followed by the departure of a tert-butyl carbonate group, which subsequently decomposes to carbon dioxide and tert-butanol. The regiospecificity of the reaction is high, as the amino group is significantly more nucleophilic than the carboxylate group under these conditions.
Various catalysts can be employed to enhance the efficiency of the N-Boc protection. For instance, 4-(dimethylamino)pyridine (DMAP) is often used as a catalyst in conjunction with Boc₂O, particularly when dealing with less reactive amines. beilstein-journals.org However, for the protection of amino acids like L-alanine, the use of a simple base is generally sufficient to achieve high yields. researchgate.net
Table 2: Typical Reaction Conditions for N-Boc Protection of L-Alanine
| Reagent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Dioxane/Water | Room Temperature | >95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | tert-Butanol/Water | Room Temperature | >90% |
Optimization of Isotopic Enrichment and Chemical Yields in Multi-step Synthesis
Key parameters that require optimization include reaction temperature, pressure, reactant concentrations, and the choice of catalysts and solvents. For instance, in the chemical synthesis of the L-alanine precursor, precise control over the stoichiometry of the labeled reagents is essential to ensure maximum incorporation of the isotopes. Similarly, in the N-Boc protection step, the amount of Boc₂O and the reaction time must be carefully controlled to drive the reaction to completion without the formation of byproducts.
Monitoring the progress of the reaction and the isotopic enrichment at various stages is critical for optimization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for this purpose. sigmaaldrich.com NMR can provide detailed structural information and confirm the position of the isotopic labels, while MS can accurately determine the level of isotopic enrichment.
Strategies to improve yields often focus on minimizing product loss during workup and purification steps. This can involve optimizing extraction procedures, choosing appropriate crystallization solvents, and refining chromatographic separation conditions. In some cases, a balance must be struck between achieving the highest possible yield and maintaining the desired level of purity. For example, pushing a reaction to 100% conversion might lead to the formation of impurities that are difficult to separate, making it more practical to accept a slightly lower conversion for a cleaner product that is easier to purify.
Table 3: Factors Influencing Yield and Isotopic Enrichment
| Factor | Impact on Yield | Impact on Isotopic Enrichment | Optimization Strategy |
|---|---|---|---|
| Stoichiometry of Labeled Precursors | High | High | Use a slight excess of the limiting labeled reagent to drive the reaction to completion. |
| Reaction Conditions (Temp., Pressure) | High | Moderate | Optimize for the highest conversion rate with minimal side product formation. |
| Catalyst Choice and Concentration | High | Low | Screen various catalysts to find the most efficient one for the desired transformation. |
| Purification Method | High | Low | Select a purification method that minimizes product loss while effectively removing impurities. |
| Isotopic Purity of Starting Materials | Low | High | Use starting materials with the highest possible isotopic enrichment. |
Advanced Purification and Isolation Techniques for Labeled N-Boc-Alanine
The purification of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) is a critical final step to ensure the high purity required for its intended applications in sensitive analytical techniques. The purification strategy must be capable of removing unreacted starting materials, reagents, byproducts, and any unlabeled or partially labeled species.
A common initial purification step involves an aqueous workup to remove water-soluble impurities. For the N-Boc protection of L-alanine, this typically involves acidification of the reaction mixture followed by extraction of the product into an organic solvent.
Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful crystallization. A solvent system is typically chosen in which the desired compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures. For N-Boc-L-alanine, a mixture of ether and hexanes is often effective for inducing crystallization.
Chromatographic techniques are widely used for the high-resolution purification of organic compounds. Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. The choice of eluent (solvent system) is optimized to achieve the best separation between the desired product and any impurities. For compounds like N-Boc-L-alanine, a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used.
High-Performance Liquid Chromatography (HPLC) offers even greater resolving power and can be used for both analytical and preparative-scale purifications. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is particularly well-suited for the purification of amino acid derivatives.
Table 4: Purification Techniques for Labeled N-Boc-Alanine
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Aqueous Workup/Extraction | Partitioning between immiscible aqueous and organic phases based on solubility. | Removes water-soluble impurities and reagents. | May not remove organic-soluble impurities. |
| Crystallization | Difference in solubility between the product and impurities in a given solvent at different temperatures. | Can provide very pure material; scalable. | Finding a suitable solvent can be challenging; some product loss in the mother liquor is inevitable. |
| Silica Gel Column Chromatography | Separation based on differential adsorption to a solid stationary phase (silica gel) and elution with a mobile phase. | Versatile and widely applicable for a range of compounds. | Can be time-consuming and uses significant amounts of solvent; some product may be lost on the column. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Excellent separation efficiency; can be automated. | More expensive equipment; limited sample loading capacity for preparative scale. |
Comparative Analysis of Chemical and Chemoenzymatic Synthetic Routes for L-ALANINE-N-T-BOC (¹³C₃,¹⁵N)
Both purely chemical and chemoenzymatic approaches can be utilized for the synthesis of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N). Each route presents a unique set of advantages and disadvantages in terms of stereoselectivity, yield, cost, and environmental impact.
Chemical Synthesis:
Chemoenzymatic Synthesis:
Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. In a typical chemoenzymatic approach, an enzyme is used for the key stereoselective step, such as the formation of the L-alanine backbone, while chemical methods are employed for other transformations, like the introduction of the Boc protecting group.
The choice between a chemical and a chemoenzymatic route often depends on factors such as the availability and cost of the required enzymes and labeled starting materials, the desired scale of production, and the specific purity requirements of the final product.
Table 5: Comparative Overview of Synthetic Routes
| Feature | Chemical Synthesis | Chemoenzymatic Synthesis |
|---|---|---|
| Stereoselectivity | Often requires chiral resolution or asymmetric catalysis. | Inherently high due to the specificity of the enzyme. |
| Reaction Conditions | Can involve harsh temperatures, pressures, and pH. | Typically mild, aqueous conditions. |
| Reagents | May use hazardous and toxic chemicals. | Utilizes biocompatible reagents and catalysts (enzymes). |
| Yield | Can be lower due to the need for multiple steps, including resolution. | Often higher due to fewer steps and high enzymatic efficiency. |
| Cost | Can be high due to expensive catalysts and labeled precursors. | Enzyme costs can be significant, but may be offset by higher yields and simpler processes. |
| Environmental Impact | Can generate significant chemical waste. | Generally considered a "greener" and more sustainable approach. |
Table of Compounds
| Compound Name |
|---|
| L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) |
| L-alanine |
| Di-tert-butyl dicarbonate |
| 4-(Dimethylamino)pyridine |
| Sodium hydroxide |
| Sodium bicarbonate |
| Triethylamine |
| Dioxane |
| tert-Butanol |
| Dichloromethane |
| Ether |
| Hexanes |
| Pyruvate |
| Ammonia |
| Glucose |
| Ammonium salts |
| Ethyl acetate |
| Acetonitrile (B52724) |
Advanced Spectroscopic and Mass Spectrometric Characterization of L Alanine N T Boc 13c3,15n
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation and detailed isotopic analysis of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N). alfa-chemistry.com The presence of ¹³C and ¹⁵N isotopes provides a unique opportunity to employ a suite of NMR experiments to probe the molecular structure with high fidelity.
¹H NMR Analysis of N-Boc and Alanine (B10760859) Residue Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and chemical environment of protons within the molecule. In L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), the key proton signals correspond to the alanine residue and the N-tert-butoxycarbonyl (N-Boc) protecting group. The α-proton (Hα) of the alanine backbone typically appears as a quartet, coupled to the three methyl (Hβ) protons. The methyl protons, in turn, manifest as a doublet due to coupling with the α-proton. The nine protons of the tert-butyl group of the Boc moiety are chemically equivalent and thus appear as a singlet. The amide proton (NH) signal is also observable.
Due to the ¹³C labeling of the entire alanine carbon backbone (Cα, Cβ, and the carboxyl carbon), and the ¹⁵N labeling of the amide nitrogen, characteristic couplings between these nuclei and the directly attached protons are expected. Specifically, the Hα signal will exhibit coupling to both ¹³Cα and ¹⁵N, and the Hβ protons will show coupling to ¹³Cβ. These additional couplings provide definitive evidence of isotopic labeling at these positions.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Hα | ~4.1-4.3 | Doublet of Quartets | J(Hα, Hβ) ≈ 7.2, ¹J(Hα, ¹³Cα) ≈ 140-150, ¹J(Hα, ¹⁵N) ≈ 90-95 |
| Hβ | ~1.4-1.5 | Doublet | J(Hβ, Hα) ≈ 7.2, ¹J(Hβ, ¹³Cβ) ≈ 125-135 |
| NH | ~5.0-5.2 | Doublet | ¹J(NH, ¹⁵N) ≈ 90-95 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopic Assessment of Carbonyl and Side-Chain Isotopic Enrichment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy directly probes the carbon skeleton of the molecule and is a powerful tool for confirming the ¹³C isotopic enrichment in L-ALANINE-N-T-BOC (¹³C₃,¹⁵N). mdpi.com The spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the β-carbon of the alanine residue, as well as the carbons of the N-Boc group. The high level of ¹³C enrichment in the alanine moiety results in significantly enhanced signal intensities for these carbons compared to the natural abundance signals of the Boc group carbons.
The chemical shifts of the carbonyl carbons in both the carboxylic acid and the N-Boc group are sensitive to solvent polarity. mdpi.com Studies on N-Boc-L-alanine have shown that the chemical shifts of these carbonyl carbons exhibit downfield shifts with increasing solvent polarity. mdpi.com This information is crucial for accurate spectral interpretation.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | ~175-178 |
| C=O (Boc) | ~155-157 |
| Cα | ~50-52 |
| Cβ (CH₃) | ~18-20 |
| C(CH₃)₃ (Boc) | ~80 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹⁵N NMR Spectroscopic Probing of Amine Nitrogen Labeling
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a direct method to confirm the incorporation of the ¹⁵N isotope at the amine nitrogen position. acs.org Due to the low natural abundance and lower gyromagnetic ratio of ¹⁵N, these experiments are typically performed on enriched samples. researchgate.net In L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), a single, strong signal is expected in the ¹⁵N NMR spectrum, corresponding to the labeled amide nitrogen.
The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, including hybridization and substitution. For amino acids and their derivatives, the ¹⁵N chemical shifts typically fall within a well-defined range. science-and-fun.de The observed chemical shift for the amide nitrogen in N-Boc-L-alanine will be influenced by the electron-withdrawing nature of the Boc protecting group.
Table 3: Expected ¹⁵N NMR Chemical Shift
| Nitrogen | Expected Chemical Shift (δ, ppm) |
|---|
Note: Chemical shifts are referenced to liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂) and can vary based on the reference standard and solvent conditions. science-and-fun.de
Multi-Dimensional Heteronuclear NMR (e.g., HSQC, HMQC) for Structural and Purity Validation
Two-dimensional heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC), are powerful techniques for correlating the chemical shifts of directly bonded nuclei, such as ¹H-¹³C and ¹H-¹⁵N. utoronto.ca These experiments are invaluable for the complete and unambiguous assignment of the NMR signals and for verifying the structural integrity and purity of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N).
In a ¹H-¹³C HSQC or HMQC spectrum, cross-peaks will be observed between the protons and the carbons to which they are directly attached. For L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), this would include correlations between Hα and ¹³Cα, and between Hβ and ¹³Cβ. Similarly, a ¹H-¹⁵N HSQC or HMQC spectrum will show a correlation peak between the amide proton (NH) and the ¹⁵N nucleus. The presence of these specific correlations provides definitive confirmation of the molecular structure and the sites of isotopic labeling. These experiments are also highly effective in identifying any potential impurities, which would appear as uncorrelated or unexpected signals.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules and is particularly well-suited for assessing the isotopic abundance and purity of labeled compounds like L-ALANINE-N-T-BOC (¹³C₃,¹⁵N). rsc.orgnih.gov HRMS instruments can resolve small mass differences, allowing for the clear differentiation of isotopologues. researchgate.net
The analysis of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) by HRMS will reveal a molecular ion peak corresponding to the mass of the fully labeled compound. The high mass accuracy of HRMS allows for the confident determination of the elemental composition. youtube.com The isotopic pattern of the molecular ion cluster can be compared to the theoretical distribution for the desired level of enrichment, providing a quantitative measure of isotopic purity. nih.gov This technique is highly sensitive, requiring minimal sample consumption. nih.gov
Table 4: Theoretical and Observed Masses for Isotopologues of N-Boc-L-alanine
| Isotopologue | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Unlabeled | C₈H₁₅NO₄ | 189.1001 |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Content Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique designed for the highly precise and accurate measurement of stable isotope ratios. researchgate.net While HRMS provides excellent data on isotopic enrichment in the intact molecule, IRMS is often employed for the bulk determination of ¹³C/¹²C and ¹⁵N/¹⁴N ratios after combustion of the sample. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Label Position Elucidation
The fragmentation of N-t-Boc protected amino acids is well-characterized and typically involves the tert-butoxycarbonyl (Boc) group and the amino acid backbone. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (C4H8), the loss of the entire Boc group (C5H9O2), or subsequent loss of carbon dioxide (CO2) from the remaining carbamic acid. Additionally, cleavage of the amino acid backbone can occur, leading to characteristic b- and y-type ions, or losses of ammonia (NH3) and the carboxyl group (in the form of H2O and CO). nih.gov
For L-ALANINE-N-T-BOC (13C3,15N), the mass of the precursor ion and its fragments will be shifted according to the incorporated heavy isotopes. The alanine backbone contains three carbon atoms and one nitrogen atom, all of which are the heavy isotopes in this compound. This labeling strategy allows for unambiguous confirmation of the label positions through the mass shifts observed in the fragment ions. For instance, any fragment containing the alanine backbone will exhibit a mass increase of 4 Da (3 Da from 13C and 1 Da from 15N) compared to its unlabeled counterpart. Conversely, fragments originating solely from the Boc group will retain their natural isotopic masses.
The predicted fragmentation pattern provides a roadmap for interpreting the MS/MS spectrum. By observing a fragment ion containing all three 13C atoms and the 15N atom, the integrity and location of the labels within the alanine structure are confirmed.
| Fragment Ion Description | Proposed Structure / Neutral Loss | Theoretical m/z | Label Elucidation |
|---|---|---|---|
| [M+H]+ | C5H9O2-15NH-CH(13CH3)-13C(O)OH + H+ | 194.12 | Precursor Ion |
| [M+H - C4H8]+ | Loss of isobutylene | 138.06 | Confirms Boc group presence; fragment retains all labels. |
| [M+H - Boc radical]+ | Loss of C5H9O2• | 93.07 | Represents the protonated, fully labeled alanine. Confirms labels are on the amino acid. |
| [M+H - C4H8 - CO2]+ | Loss of isobutylene and carbon dioxide | 94.08 | Represents the protonated imine after fragmentation of the Boc group; retains all labels. |
| [13C3H615NO]+ (b-ion type) | Loss of H2O and the Boc group | 75.05 | Fragment contains the full labeled alanine backbone minus the carboxyl oxygens. |
| [C4H9]+ | tert-butyl cation | 57.07 | Characteristic fragment of the Boc group; contains no labels. |
Computational Approaches for Predicting and Validating Isotopic Distributions
Computational methods are critical for accurately interpreting the mass spectra of isotopically labeled compounds. These approaches allow for the theoretical prediction of isotopic distributions for both the precursor ion and its fragments, which can then be compared against experimental data for validation. researchgate.net This is particularly important for L-ALANINE-N-T-BOC (13C3,15N), where the high isotopic enrichment must be distinguished from the natural abundance of 13C and other isotopes in the unlabeled parts of the molecule (i.e., the Boc group).
The process begins with the known elemental formula of the labeled compound (C5H9O2-15N-13C3H5O2) and the isotopic purity of the incorporated labels (e.g., 99% for 13C and 15N). Specialized software tools use this information, along with the natural abundances of all elements, to calculate the expected mass spectrum. alchemistmatt.comsisweb.com These algorithms perform a multinomial expansion to compute the relative abundances of all possible isotopologues. The resulting theoretical isotopic pattern serves as a reference to confirm the identity and enrichment level of the synthesized compound.
Furthermore, computational validation extends to MS/MS data. Once a fragmentation pathway is proposed, the elemental composition of each fragment ion can be determined. Computational tools can then predict the isotopic pattern for each fragment. nih.gov Comparing these predicted patterns with the high-resolution mass spectra of the experimentally observed fragments provides definitive evidence for the assigned fragment structure and confirms that the labels are retained or lost as expected. Discrepancies between the predicted and observed distributions can indicate incomplete labeling, isotopic scrambling, or an incorrect structural assignment. Algorithms are also available to correct experimental data for the contribution of natural isotopic abundance, which is essential for accurate quantification in isotope-tracing experiments. researchgate.net
| Software/Tool | Primary Function | Application to Labeled Compounds |
|---|---|---|
| IsoPro / Isotope Pattern Calculator | Calculates theoretical isotopic distribution from a chemical formula. | Predicts the m/z and relative abundance of isotopologues for the precursor and fragment ions. |
| ChemDraw / ChemDoodle | Chemical drawing software with integrated stoichiometric analysis tools. chemdoodle.com | Predicts mass spectra and isotopic distributions based on drawn structures. |
| SIRIUS / Rdisop | Determines molecular formulas from high-resolution mass spectra and isotopic patterns. nih.gov | Validates the elemental composition of fragment ions by matching experimental to theoretical isotopic patterns. |
| XCMS / CAMERA | Packages for processing metabolomics data, including isotope cluster detection. nih.gov | Automated detection and validation of isotope peaks in chromatographic data. |
Ancillary Chromatographic Techniques for Separation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) with Isotope-Specific Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile compounds like N-t-Boc-L-alanine. When coupled with an isotope-specific detector, such as a mass spectrometer (LC-MS), it provides a robust platform for analyzing L-ALANINE-N-T-BOC (13C3,15N). This combination allows for the simultaneous assessment of chemical purity, optical purity (if a chiral stationary phase is used), and isotopic enrichment.
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of N-Boc protected amino acids. sigmaaldrich.comrsc.org The method separates compounds based on their hydrophobicity. The Boc group imparts significant nonpolar character to the alanine molecule, making it well-suited for retention on stationary phases like C18. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The use of volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, or additives like trifluoroacetic acid (TFA), is preferred as they are compatible with mass spectrometry detection. sigmaaldrich.com
By monitoring the elution profile with a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of the labeled compound, its purity can be determined with high specificity. The detector can distinguish the target labeled compound from any unlabeled or partially labeled precursors, as well as from other chemical impurities. This ensures that the purity assessment is not confounded by co-eluting species of different isotopic compositions. nih.govacs.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution from 10% B to 90% B over 15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | Mass Spectrometer (ESI+) with Selected Ion Monitoring (SIM) at m/z 194.12 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Pattern Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, due to their polar and zwitterionic nature, are not directly amenable to GC analysis and require a chemical derivatization step to increase their volatility. sigmaaldrich.comthermofisher.com For L-ALANINE-N-T-BOC (13C3,15N), derivatization typically targets the carboxylic acid group, as the amino group is already protected. A common approach is esterification (e.g., methylation to form the methyl ester) or silylation (e.g., using reagents like MTBSTFA or MSTFA to form a silyl (B83357) ester). sigmaaldrich.commdpi.comnih.gov
Once derivatized, the compound can be separated from other volatile impurities on a GC column, typically a nonpolar or medium-polarity column. The eluting compound enters the mass spectrometer, where it is ionized, usually by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" for the derivatized molecule.
The primary utility of GC-MS for this labeled compound is the detailed analysis of its isotopic pattern. The high-resolution separation provided by GC ensures that the mass spectrum is pure. The mass spectrometer can then precisely measure the relative abundances of the different isotopologues in a given fragment ion. nih.govnih.gov This allows for a very accurate determination of the isotopic enrichment and can reveal the distribution of isotopes within different parts of the molecule, depending on the fragmentation pattern of the chosen derivative. dss.go.thresearchgate.net
| Parameter | Condition |
|---|---|
| Derivatization | Esterification of the carboxylic acid with Methanol/HCl or Silylation with MTBSTFA. |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analysis | Full Scan mode (e.g., m/z 40-500) to observe the full fragmentation pattern and isotopic distribution. |
Application of L Alanine N T Boc 13c3,15n in Mechanistic and Metabolic Research
Isotopic Tracing for Metabolic Pathway Elucidation and Flux Analysis
The use of stable, non-radioactive isotopes like ¹³C and ¹⁵N has become a cornerstone of metabolic research, enabling the detailed mapping of complex biochemical networks. L-Alanine (¹³C₃,¹⁵N) is particularly valuable for metabolic flux analysis (MFA), a technique that quantifies the rates (fluxes) of intracellular reactions. By introducing the labeled alanine (B10760859) into a biological system, researchers can trace the distribution of the ¹³C and ¹⁵N atoms into downstream metabolites, providing a dynamic picture of metabolic activity.
The dual labeling of L-Alanine with both ¹³C and ¹⁵N offers a significant advantage for simultaneously quantifying carbon and nitrogen fluxes. This is crucial for understanding the integrated metabolic network where the carbon skeleton and the amino nitrogen of alanine can enter distinct or intersecting pathways.
In studies involving microorganisms, such as Mycobacterium bovis BCG, dual isotopic labeling with ¹³C and ¹⁵N sources has been instrumental in constructing comprehensive carbon and nitrogen flux maps. nih.govnih.gov These studies have revealed the central role of glutamate (B1630785) as a primary nitrogen donor for the synthesis of other amino acids. nih.govnih.gov By tracing the incorporation of both isotopes, researchers can resolve the activity of key metabolic nodes, such as the anaplerotic reactions that replenish intermediates of the tricarboxylic acid (TCA) cycle. nih.gov
The following table illustrates hypothetical flux data from a study using a ¹³C, ¹⁵N-labeled amino acid tracer in a bacterial culture, demonstrating how fluxes through central carbon and nitrogen metabolism can be quantified.
| Metabolic Flux | Reaction | Relative Flux (normalized to Glucose uptake) |
| Glycolysis | Glucose -> Pyruvate (B1213749) | 100 |
| Pentose (B10789219) Phosphate (B84403) Pathway | Glucose-6-P -> Ribose-5-P | 30 |
| TCA Cycle | Acetyl-CoA -> CO₂ | 85 |
| Alanine Aminotransferase | Pyruvate + Glutamate <-> Alanine + α-Ketoglutarate | 15 |
| Glutamate Dehydrogenase | α-Ketoglutarate + NH₄⁺ -> Glutamate | 50 |
This table represents illustrative data based on typical metabolic flux analysis experiments.
L-Alanine (¹³C₃,¹⁵N) is an excellent tool for dissecting the interconnected pathways of amino acid metabolism in controlled laboratory settings. The ¹⁵N label allows for the direct tracking of the amino group as it is transferred to various α-keto acids through transamination reactions, a fundamental process in amino acid synthesis and degradation.
For instance, in in vitro studies with isolated enzymes or cell lysates, the transfer of the ¹⁵N from labeled alanine to α-ketoglutarate to form ¹⁵N-glutamate can be monitored, providing direct evidence and quantification of alanine aminotransferase (ALT) activity.
The carbon backbone (¹³C₃) can be traced to understand the catabolic fate of alanine, which is often converted to pyruvate. This ¹³C-labeled pyruvate can then enter various anabolic or catabolic pathways, such as the TCA cycle for energy production or gluconeogenesis for glucose synthesis. In studies with isolated hepatocytes, the metabolic fate of ¹³C-labeled alanine has been tracked to elucidate the regulation of these pathways. nih.gov
Alanine is a major gluconeogenic precursor in the liver. By using ¹³C-labeled alanine, researchers can trace the flow of its carbon atoms into the intermediates of gluconeogenesis and glycolysis. Following the administration of ¹³C-alanine to isolated hepatocytes, the appearance of ¹³C in molecules such as phosphoenolpyruvate (B93156), glucose-6-phosphate, and ultimately glucose can be quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov
This approach allows for the determination of the relative contribution of alanine to hepatic glucose production. Furthermore, the scrambling of the ¹³C label in TCA cycle intermediates that are also part of the gluconeogenic pathway can provide insights into the activity of enzymes like pyruvate carboxylase and phosphoenolpyruvate carboxykinase. A study on hepatocytes from rats demonstrated that the flux through pyruvate kinase was a significant fraction of the gluconeogenic flux, a phenomenon that can be detailed by tracing ¹³C from alanine. nih.gov
The kinetics of protein synthesis and degradation, collectively known as protein turnover, can be precisely measured using stable isotope-labeled amino acids in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govspringernature.com In a typical pulsed SILAC (pSILAC) experiment, cells are cultured in a medium containing a heavy isotope-labeled amino acid, such as L-Alanine (¹³C₃,¹⁵N), for a defined period.
As new proteins are synthesized, they will incorporate this "heavy" alanine. By using mass spectrometry to measure the ratio of heavy to light (unlabeled) forms of peptides from specific proteins over time, the rates of protein synthesis and degradation can be calculated. nih.govbiorxiv.org This technique has revealed that protein turnover rates can vary significantly among different proteins and even between subcellular compartments for the same protein. nih.gov
The following table provides an example of protein turnover data that can be obtained from a pSILAC experiment.
| Protein | Subcellular Location | Half-life (hours) |
| Histone H3.1 | Nucleus | 150 |
| GAPDH | Cytoplasm | 80 |
| Cyclin B1 | Nucleus/Cytoplasm | 1.5 |
| Ribosomal Protein S6 | Cytoplasm | 120 |
| c-Fos | Nucleus | 0.5 |
This table contains representative data illustrating the range of protein half-lives that can be measured using SILAC-based methods.
Elucidation of Enzyme Reaction Mechanisms and Kinetics through Isotopic Probing
The substitution of an atom with its heavier isotope can lead to a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms.
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. By comparing the reaction rate with the normal substrate to the rate with the isotopically labeled substrate (e.g., L-Alanine (¹³C₃,¹⁵N)), a KIE can be calculated. A KIE value significantly different from unity (typically >1.05 for heavy atoms) suggests that the bond to the labeled atom is undergoing a change in the transition state of the rate-determining step.
For enzymes that metabolize alanine, such as alanine aminotransferase, the use of L-Alanine (¹³C₃,¹⁵N) can help elucidate the mechanism of transamination. For example, a ¹⁵N KIE would be expected if the cleavage of the C-N bond is part of the rate-limiting step. Similarly, a ¹³C KIE at a specific carbon position could indicate that a C-C or C-H bond cleavage involving that carbon is kinetically significant. The magnitude of the KIE can provide detailed information about the geometry of the transition state.
Stereochemical Analysis of Biocatalytic Reactions Using Positional Labeling
The precise stereochemical outcome of enzyme-catalyzed reactions is fundamental to their biological function. L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) is a valuable tool for dissecting the stereochemical pathways of biocatalytic reactions. By incorporating this labeled amino acid into a reaction, researchers can track the fate of each labeled atom throughout the catalytic cycle.
The distinct masses of the ¹³C and ¹⁵N isotopes allow for the use of mass spectrometry and NMR spectroscopy to determine the exact position of these labels in the product molecules. This positional information provides unambiguous insights into bond formations and breakages, allowing researchers to deduce the stereochemical course of a reaction. For instance, in reactions involving the formation or cleavage of bonds at the α-carbon of alanine, the retention or inversion of configuration can be monitored by analyzing the final location of the isotopic labels.
A summary of how positional labeling aids in stereochemical analysis is presented in the table below:
| Analytical Technique | Information Gained from L-ALANINE-N-T-BOC (13C3,15N) | Application in Stereochemical Analysis |
| Mass Spectrometry (MS) | Precise mass of reaction products and fragments, revealing the incorporation and location of ¹³C and ¹⁵N isotopes. | Tracing the transfer of labeled atoms to determine reaction pathways and the stereospecificity of bond-forming and bond-breaking steps. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unique chemical shifts and coupling constants for ¹³C and ¹⁵N nuclei, providing detailed structural information. | Determining the 3D structure of reaction intermediates and products, confirming the stereochemistry at chiral centers. |
| Vibrational Circular Dichroism (VCD) | Sensitivity to the local stereochemistry of isotopically labeled segments within a larger molecule. pnas.org | Determining the sequence of unfolding in peptides and confirming the conformation of labeled components. pnas.org |
Isotope Exchange Studies at Equilibrium to Infer Enzyme Catalytic Mechanisms
Isotope exchange studies at chemical equilibrium are a powerful method for probing the kinetics and mechanism of enzyme-catalyzed reactions. researchgate.net These experiments involve introducing an isotopically labeled substrate, such as L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), into a reaction mixture that is already at equilibrium. The rate at which the isotopic label is incorporated into the product molecules provides information about the rates of individual steps in the catalytic cycle.
By measuring the rates of isotope exchange between different substrate-product pairs, researchers can identify rate-limiting steps and distinguish between different kinetic models (e.g., ordered vs. random sequential mechanisms). researchgate.net The use of doubly labeled substrates like L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) can provide even more detailed mechanistic insights by allowing for the simultaneous tracking of multiple atoms. nih.gov
Kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution, can also be measured using this approach. nih.govresearchgate.net The magnitude of the KIE can provide information about the transition state structure of the rate-limiting step. nih.gov For example, a significant ¹⁵N KIE in a reaction involving alanine would suggest that the C-N bond is being altered in the transition state. researchgate.net
The following table summarizes key aspects of isotope exchange studies:
| Parameter Measured | Mechanistic Insight | Relevance of L-ALANINE-N-T-BOC (13C3,15N) |
| Rate of Isotope Exchange | Identifies kinetically significant steps and intermediates in the reaction pathway. | The ¹³C and ¹⁵N labels serve as tracers to monitor the flow of atoms between substrates and products at equilibrium. |
| Kinetic Isotope Effect (KIE) | Provides information about the structure of the transition state of the rate-determining step. nih.gov | The presence of both ¹³C and ¹⁵N allows for the measurement of multiple KIEs, offering a more complete picture of the transition state. nih.gov |
| Discrimination of Kinetic Models | Helps to distinguish between different possible reaction mechanisms (e.g., ordered vs. random binding of substrates). researchgate.net | Provides an unambiguous method to confirm or rule out proposed catalytic mechanisms. researchgate.net |
Utilization in Peptide Chemistry and Biomolecule Synthesis
The synthesis of peptides with specific isotopic labels is crucial for a wide range of applications in structural biology, proteomics, and drug development. jpt.com L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) is a key building block for these applications, offering a convenient way to introduce ¹³C and ¹⁵N labels into synthetic peptides and proteins. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under specific acidic conditions. seplite.comchempep.com
Incorporation of L-ALANINE-N-T-BOC (13C3,15N) in Solid-Phase Peptide Synthesis (SPPS) for Structural and Dynamic Studies
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. nih.gov The Boc protection strategy is a well-established approach in SPPS. seplite.com L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) can be readily incorporated into a growing peptide chain on a solid support. chempep.com The process involves the sequential addition of amino acids, with the Boc group temporarily protecting the N-terminus of the incoming amino acid. peptide.com
Once the desired peptide is synthesized, the isotopic labels serve as powerful probes for structural and dynamic studies using NMR spectroscopy. jpt.com The ¹³C and ¹⁵N nuclei have nuclear spins that can be detected by NMR, and their presence at specific sites in the peptide allows for the determination of its three-dimensional structure and the characterization of its dynamic properties in solution. acs.orgnih.govresearchgate.netnih.gov
Key applications of labeled peptides in structural and dynamic studies are outlined below:
| Research Area | Technique | Contribution of L-ALANINE-N-T-BOC (13C3,15N) |
| Protein Folding and Stability | NMR Spectroscopy, Vibrational Circular Dichroism (VCD) | The labeled alanine residue acts as a site-specific probe to monitor conformational changes during folding and unfolding processes. pnas.org |
| Peptide-Protein Interactions | NMR Spectroscopy | The chemical shifts of the ¹³C and ¹⁵N labels can be monitored upon binding to a target protein, allowing for the identification of the binding site and the characterization of the binding interface. |
| Conformational Dynamics | NMR Relaxation Studies | The relaxation rates of the ¹³C and ¹⁵N nuclei provide information about the flexibility and motion of the peptide backbone and side chains on a range of timescales. acs.orgnih.gov |
Development of Labeled Peptide Libraries for Functional and Interactional Assays
Peptide libraries are large collections of different peptide sequences that can be used to screen for a variety of biological activities, such as binding to a specific protein or inhibiting an enzyme. creative-peptides.comgenosphere-biotech.com The synthesis of isotopically labeled peptide libraries, where one or more positions are occupied by a labeled amino acid like L-ALANINE-N-T-BOC (¹³C₃,¹⁵N), adds a powerful analytical dimension to these screening assays. sb-peptide.com
When a labeled peptide from the library binds to a target molecule, the isotopic signature can be used to identify and quantify the binding event, often with high sensitivity and specificity using mass spectrometry. sb-peptide.com This approach is particularly useful in proteomics for identifying protein-protein interactions and for the discovery of novel peptide-based drugs. creative-peptides.com
The table below highlights the advantages of using labeled peptide libraries:
| Application | Method | Advantage of Using Labeled Peptides |
| Drug Discovery | Affinity-based screening with MS detection | The mass shift introduced by the isotopic labels allows for the unambiguous identification of binding peptides from a complex library. sb-peptide.com |
| Protein-Protein Interaction Mapping | Pull-down assays followed by MS analysis | Labeled peptides can be used as baits to capture interacting proteins from cell lysates, and the isotopic label facilitates the identification of the specific peptide involved in the interaction. |
| Enzyme Substrate/Inhibitor Screening | Activity assays with MS-based readout | The incorporation of the label into a product or its release upon inhibition can be monitored by mass spectrometry to identify enzyme substrates or inhibitors. |
Applications in Cell-Free Protein Synthesis and Biosynthetic Labeling
Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of recombinant proteins, especially those that are difficult to express in living cells. copernicus.org A key advantage of CFPS is the ability to directly add labeled amino acids, such as L-alanine (after deprotection of the Boc group), to the reaction mixture, leading to their efficient incorporation into the synthesized protein. copernicus.orgcopernicus.org
This method of biosynthetic labeling is highly specific and avoids the metabolic scrambling of isotopes that can occur in cell-based expression systems. copernicus.org The resulting isotopically labeled proteins are invaluable for structural studies by NMR and other biophysical techniques. The ability to produce proteins with selective labeling of specific amino acid types simplifies complex NMR spectra and enables the study of large proteins and protein complexes.
The benefits of using labeled amino acids in cell-free systems are summarized in the following table:
| Feature of Cell-Free Protein Synthesis | Advantage for Biosynthetic Labeling | Impact on Research |
| Open System | Direct addition of labeled amino acids to the reaction mixture. | High efficiency of isotope incorporation and minimal waste of expensive labeled compounds. copernicus.org |
| Lack of Metabolic Scrambling | The isotopic label remains at the intended amino acid position. copernicus.org | Produces cleanly labeled proteins, which simplifies data analysis and interpretation, particularly for NMR studies. |
| Selective Labeling | Ability to label specific amino acid types by providing only the labeled version of that amino acid. | Simplifies complex NMR spectra of large proteins and enables the study of specific regions within a protein. |
| Expression of Difficult Proteins | Capable of producing toxic or aggregation-prone proteins. | Enables structural and functional studies of proteins that are inaccessible through traditional cell-based methods. |
Advanced Methodological Development and in Vitro/ex Vivo Model Systems
Development of Novel Analytical Assays for Enhanced Isotopic Detection and Quantification
The utility of L-ALANINE (¹³C₃,¹⁵N) as a tracer is critically dependent on analytical techniques capable of detecting and quantifying its presence and transformation into downstream metabolites. The primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which have been continually refined for greater sensitivity and resolution. youtube.comnih.govmdpi.com
High-resolution mass spectrometry (HRMS) is a cornerstone for metabolomics, measuring the mass-to-charge ratio (m/z) of ions with high precision. mdpi.com The incorporation of three ¹³C atoms and one ¹⁵N atom into L-alanine results in a distinct mass shift compared to its unlabeled counterpart, allowing for unambiguous detection. youtube.com Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), provide robust separation of complex biological mixtures before detection, which is crucial for separating isomers that have the same m/z value. nih.gov For isotopic tracing, high mass resolution can distinguish between species labeled with different heavy nuclei, for example, separating a metabolite with one ¹³C label from one with a ¹⁵N label. nih.govacs.org
NMR spectroscopy offers a complementary approach, providing detailed structural information and the precise location of isotopic labels within a molecule. nih.govnih.gov Unlike MS, which detects the number of incorporated heavy atoms, NMR can distinguish between different positional isotopomers. youtube.comnih.gov Techniques like Stable Isotope-Resolved Metabolomics (SIRM) leverage the unique nuclear spin properties of ¹³C and ¹⁵N to track metabolic networks systematically. nih.govnih.gov Two-dimensional NMR experiments can further enhance resolution and provide connectivity information, aiding in the identification of novel metabolites and the elucidation of complex pathways. springernature.com
The table below summarizes the key analytical techniques used for the detection and quantification of metabolites derived from ¹³C₃,¹⁵N-labeled alanine (B10760859).
| Analytical Technique | Principle of Detection | Key Advantages for Isotopic Analysis | Common Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge (m/z) ratio of ionized molecules. Labeled compounds are detected by their increased mass. mdpi.com | High sensitivity; ability to analyze complex mixtures (when coupled with chromatography); can determine the number of incorporated labels (isotopologue distribution). mdpi.comnih.gov | Metabolomics, Fluxomics, Proteomics. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei (e.g., ¹³C, ¹⁵N). The chemical environment influences the resonance frequency. nih.gov | Non-destructive; provides detailed structural information; can determine the exact position of labels within a molecule (isotopomer analysis). nih.govspringernature.com | Metabolic pathway elucidation, Flux analysis, Structural biology. nih.gov |
Integration of L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) in Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
Multi-omics approaches integrate data from different molecular levels—such as the genome, proteome, and metabolome—to provide a holistic view of a biological system. oup.com Stable isotope tracers like L-ALANINE (¹³C₃,¹⁵N) are instrumental in connecting these layers by tracing the flow of atoms from nutrients to functional biomolecules.
In metabolomics , this tracer is used to map metabolic pathways and quantify fluxes, which are the rates of metabolic reactions. nih.govnih.gov By introducing ¹³C₃,¹⁵N-labeled alanine into a cell culture, researchers can track the incorporation of the ¹³C and ¹⁵N atoms into a wide array of downstream metabolites. This allows for the elucidation of network-wide metabolic pathways and the identification of metabolic reprogramming in disease states. acs.org The dual-labeling is particularly powerful as it allows for the simultaneous tracking of both the carbon skeleton and the amino nitrogen, providing insights into both carbon and nitrogen metabolism. nih.gov For instance, it can reveal the contributions of alanine to the Tricarboxylic Acid (TCA) cycle, gluconeogenesis, and the synthesis of other amino acids.
In proteomics , stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative technique. nih.gov While SILAC traditionally uses labeled arginine and lysine, the principles can be extended to other amino acids. By growing one cell population in a medium containing ¹³C₃,¹⁵N-labeled alanine and another in a medium with unlabeled alanine, their proteomes become differentially labeled. When the protein samples are mixed and analyzed by MS, the relative abundance of proteins between the two populations can be accurately quantified by comparing the intensities of the heavy and light peptide pairs. nih.govnih.gov This approach enables the study of protein turnover (synthesis and degradation rates) and differential protein expression under various conditions.
The integration of these omics datasets, powered by tracers like ¹³C₃,¹⁵N-alanine, allows researchers to build more comprehensive models of cellular function. For example, changes in metabolic fluxes (metabolomics) can be correlated with alterations in the expression of metabolic enzymes (proteomics) to understand regulatory mechanisms.
| Omics Field | Application of L-ALANINE (¹³C₃,¹⁵N) | Information Gained |
| Metabolomics | Tracing the incorporation of ¹³C and ¹⁵N into downstream small molecules. acs.org | Pathway identification, metabolic flux quantification, understanding of nutrient utilization. nih.govnih.gov |
| Proteomics | Used as a metabolic label (similar to SILAC) to differentiate protein populations. nih.gov | Relative protein quantification, protein synthesis and degradation rates (turnover). nih.gov |
| Multi-Omics Integration | Linking metabolite labeling patterns with protein expression changes. | Comprehensive understanding of metabolic regulation and cellular response to stimuli. researchgate.net |
Design of Targeted Labeling Strategies for Specific Biomolecular Structures and Pathways
While global labeling provides a broad overview of metabolism, targeted labeling strategies using specifically designed tracers are employed to investigate particular pathways or biomolecules with high precision. kuleuven.be L-ALANINE (¹³C₃,¹⁵N) can be used in such targeted approaches to elucidate the specific fate of alanine and its contribution to defined metabolic networks. snscourseware.org
A key application is metabolic flux analysis (¹³C-MFA), a computational method that quantifies intracellular metabolic fluxes. nih.gov By providing ¹³C₃,¹⁵N-alanine as a specific tracer, researchers can precisely measure the labeling patterns in related metabolites. This data is then used in a metabolic model to calculate the rates of reactions involved in alanine metabolism. nih.govmdpi.com For example, studies have used ¹³C-labeled alanine to trace its entry into the TCA cycle via pyruvate (B1213749) carboxylation versus its conversion to acetyl-CoA, providing insights into cellular energy metabolism. nih.gov
Furthermore, this tracer can be used to uncover novel biosynthetic pathways. core.ac.ukoup.com By observing the transfer of the ¹³C and ¹⁵N labels to unexpected molecules, researchers can identify previously unknown metabolic connections. A notable example is the investigation into the biosynthesis of L-theanine in tea plants. Using stable isotope-labeled precursors, it was discovered that L-alanine is converted to L-glutamate, which is then involved in L-theanine biosynthesis, challenging previous assumptions about the pathway. This demonstrates the power of targeted tracing to refine our understanding of specialized metabolism.
The design of these experiments is crucial and depends on the biological question. The choice of which atoms to label (in this case, all three carbons and the nitrogen) provides comprehensive information on how the entire molecule is processed by cellular enzymes.
Application in Spatially and Temporally Resolved Metabolic Studies in Cellular and Tissue Models
Understanding metabolism requires not only knowing which pathways are active but also when and where they occur. L-ALANINE (¹³C₃,¹⁵N) is increasingly used in advanced studies that provide spatial and temporal resolution of metabolic processes in in vitro (cellular) and ex vivo (tissue) models.
Temporally resolved studies track metabolic changes over time. nih.gov In a typical experiment, cells are cultured to a steady state and then switched to a medium containing the ¹³C₃,¹⁵N-alanine tracer. Samples are then collected at multiple time points to monitor the rate at which the isotopic label is incorporated into downstream metabolites. nih.govresearchgate.net This "dynamic labeling" or "pulse-chase" approach provides information on the kinetics of metabolic pathways and can reveal how quickly a system responds to a stimulus. nih.govvanderbilt.edu For example, the time required to reach an "isotopic steady state"—where the enrichment of a metabolite becomes stable—varies for different pathways, with glycolysis being faster (~10 minutes) than the TCA cycle (~2 hours) in cultured cells. nih.gov
Spatially resolved studies aim to map the distribution of metabolites within tissues or even single cells. nih.gov A powerful technique for this is Mass Spectrometry Imaging (MSI). mdpi.comnih.gov In an MSI experiment, a tissue slice from an organism or ex vivo culture that has been supplied with ¹³C₃,¹⁵N-alanine is analyzed. The mass spectrometer scans across the tissue surface, generating a mass spectrum for each pixel. This allows researchers to create an image showing the spatial distribution of the labeled alanine and its metabolic products. nih.gov This approach can reveal metabolic heterogeneity within a tumor, for example, or identify specific cell types responsible for a particular metabolic activity. While technically challenging, MSI combined with isotope tracing provides unprecedented insight into the spatial organization of metabolism. kuleuven.be
The combination of spatial and temporal resolution provides a four-dimensional view of metabolism, offering a much deeper understanding of the dynamic and compartmentalized nature of cellular biochemistry.
| Study Type | Experimental Approach | Key Insights |
| Temporally Resolved | "Pulse-chase" or dynamic labeling experiments with sample collection at various time points. nih.govvanderbilt.edu | Metabolic rates, pathway kinetics, time to reach isotopic steady state, cellular response dynamics. nih.gov |
| Spatially Resolved | Mass Spectrometry Imaging (MSI) of tissue sections after tracer administration. nih.gov | Location of metabolites within tissues, metabolic heterogeneity, identification of metabolic activity in specific cell populations. mdpi.comkuleuven.be |
Future Directions and Challenges in L Alanine N T Boc 13c3,15n Research
Challenges in Scalable and Cost-Effective Synthesis of Highly Enriched Labeled Compounds
The widespread use of highly enriched, complex labeled compounds like L-ALANINE-N-T-BOC (13C3,15N) is often hampered by the complexities and high costs associated with their synthesis. The synthesis of these molecules is frequently more intricate than that of their unlabeled counterparts, a problem compounded by the limited availability and high price of ¹³C and ¹⁵N-labeled precursors. nih.gov
Table 1: Key Factors Influencing the Cost of Isotopic Labeling
| Factor | Description | Impact on Cost |
|---|---|---|
| Precursor Availability | The commercial availability and cost of the initial isotopically enriched starting materials (e.g., [¹³C]-glucose, ¹⁵NH₄Cl). | High |
| Synthetic Complexity | The number of steps and complexity of the chemical reactions required to incorporate the isotopes and build the final molecule. nih.gov | High |
| Labeling Position | The specific atom(s) within the molecule that are labeled. Late-stage labeling is often more cost-effective. acs.org | Medium |
| Enrichment Level | The desired percentage of the labeled isotope in the final compound. Higher enrichment levels are typically more expensive. | Medium |
| Scale of Synthesis | The quantity of the final labeled compound required. Scaling up can present unique chemical and logistical challenges. | Variable |
| Purification | The methods required to achieve the desired chemical and isotopic purity of the final product. | Medium |
Efforts to develop more versatile and high-yielding synthetic routes, such as those using palladium-catalyzed C(sp³)–H functionalization, are crucial for making these essential research tools more accessible. rsc.org
Advancements in Automated Synthesis and Purification Techniques for Complex Labels
Recent advancements in automation are poised to address some of the challenges in synthesizing complex isotopically labeled compounds. Automated synthesis platforms offer the flexibility to respond to increasingly personalized and intricate customization needs for compounds labeled with isotopes like ²H, ¹³C, and ¹⁵N. protheragen.ai Furthermore, the adoption of flow chemistry over traditional batch synthesis provides numerous advantages, including precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety. x-chemrx.com
Purification is a critical step that ensures the quality, safety, and efficacy of the final labeled compound. moravek.commoravek.com The presence of impurities can significantly impact experimental results. reachemchemicals.com Since labeled and unlabeled compounds often have identical physicochemical properties (except for mass), separating them by conventional methods like HPLC can be impossible, making the purity of the synthesis paramount. innovagen.com
Advanced purification techniques are continuously being developed to meet the stringent purity requirements of modern research. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for analysis and purification. chemicalsknowledgehub.commoravek.com Newer technologies like Supercritical Fluid Chromatography (SFC) are gaining traction, offering faster analysis times, reduced solvent consumption, and improved separation for certain types of compounds. jocpr.com The development of fully automated chromatography systems is also helping to streamline purification workflows, increasing efficiency and throughput. jocpr.com
Table 2: Comparison of Modern Purification Techniques for Labeled Compounds
| Technique | Principle | Advantages | Applications |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase under high pressure. jocpr.com | High resolution, widely applicable, well-established. jocpr.com | Purity analysis and purification of a broad range of organic compounds. moravek.com |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase for separation. jocpr.com | Fast analysis, reduced organic solvent use, good for chiral separations. jocpr.com | Purification of lipophilic compounds, natural products, and chiral molecules. jocpr.com |
| Automated Chromatography | Robotic systems that automate the entire chromatography process from sample injection to fraction collection. jocpr.com | High throughput, improved reproducibility, reduced manual labor. jocpr.com | Streamlining purification workflows in research and development. jocpr.com |
| Crystallization/Recrystallization | Separation of a pure solid from a solution by altering its solubility, often by cooling. moravek.com | Can yield extremely pure products, scalable. wikipedia.org | Purification of solid organic compounds. reachemchemicals.com |
Integration with Computational Modeling for Refined Metabolic Flux Analysis and Network Reconstruction
The integration of isotopic tracer data with computational modeling has revolutionized the study of metabolism. Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational method for accurately determining reaction rates (fluxes) across a metabolic network using data from isotope labeling experiments. mdpi.com This approach provides a quantitative map of cellular metabolism that goes beyond static measurements of metabolite concentrations. mdpi.comnih.gov
Computational tools are essential at multiple stages of a tracer experiment. They can be used to design more informative experiments by evaluating which specific isotopic tracers will provide the most precise and accurate flux estimates for particular pathways. nih.gov For example, computational analysis has shown that [1,2-¹³C₂]glucose is optimal for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle in mammalian cells. nih.gov
By integrating comprehensive isotopomer data sets from multiple tracer experiments into a single, unified network model, researchers can achieve greater resolution and precision in delineating substrate contributions to metabolic pools. physiology.org Advanced statistical frameworks, such as Bayesian model averaging, enable the simultaneous quantification of both carbon and nitrogen fluxes when dual ¹³C and ¹⁵N isotopic tracers are used, providing a more holistic view of cellular metabolism. nih.gov This integrated approach allows for the construction of more accurate and detailed metabolic network models, leading to new insights into the metabolic rewiring that occurs in various physiological and disease states. mdpi.com
Table 3: Computational Approaches in Isotopic Tracer Studies
| Approach | Description | Key Application |
|---|---|---|
| Isotope-Assisted Metabolic Flux Analysis (iMFA) | A computational method that uses isotope labeling data and a metabolic network model to quantify intracellular reaction rates (fluxes). mdpi.com | Generating quantitative metabolic flux maps to describe cellular phenotypes. mdpi.com |
| Tracer Selection Algorithms | Computational evaluation of different labeled substrates to identify the optimal tracer for analyzing specific fluxes or entire pathways. nih.gov | Designing experiments to maximize the precision of flux estimates. nih.gov |
| Integrated Data Analysis | Combining isotopomer data from multiple, distinct tracer experiments into a single comprehensive network model. physiology.org | Improving the resolution and accuracy of flux determination compared to single-tracer methods. physiology.org |
| Bayesian Model Averaging (BMA) | A statistical framework used to jointly resolve carbon and nitrogen fluxes from dual ¹³C/¹⁵N labeling experiments. nih.gov | Simultaneous quantification of carbon and nitrogen metabolism in a biological system. nih.gov |
Exploration of New Biological Systems and Pathways for Isotopic Tracer Applications (excluding human clinical)
While much research has focused on model organisms like E. coli and mammalian cell lines, there is a vast and underexplored landscape of other biological systems where isotopic tracers can provide profound insights. The application of tracers like L-ALANINE-N-T-BOC (13C3,15N) is expanding to diverse areas of biology and environmental science, moving beyond traditional biomedical research.
In plant biology, isotopic tracers are used to study nutrient uptake and allocation. For instance, radioactive phosphorus-32 (B80044) can be added to fertilizer to calculate the rate of phosphorus uptake from the soil by measuring its appearance in leaves. sciencelearn.org.nz Similarly, pesticides tagged with radioisotopes can be used to track their accumulation in soil, uptake by plants, and runoff into surface water. sciencelearn.org.nz
In microbiology, dual ¹³C and ¹⁵N labeling has been used to quantitatively resolve carbon and nitrogen fluxes in Mycobacterium bovis BCG, establishing glutamate (B1630785) as a central node for nitrogen metabolism in this organism. nih.gov Another innovative application is a mass spectrometry-based platform called IsoAnalyst, which uses parallel stable isotope labeling to connect natural products with their corresponding biosynthetic gene clusters (BGCs) in microorganisms. nih.gov
Environmental and ecological studies also benefit from isotopic tracers. High-precision stable isotope ratio measurements in biological specimens like seabird eggs or coral are used to track environmental processes, monitor pollutants like mercury, and understand the biogeochemical cycling of elements in ecosystems from polar to tropical regions. nist.gov In animal models, whole-body labeling with ¹³C-leucine allows for the real-time tracking of endogenous protein oxidation, revealing dynamic metabolic shifts that would otherwise be unnoticeable. youtube.com
Table 4: Examples of Isotopic Tracer Applications in Diverse Biological Systems
| Biological System | Pathway/Process Investigated | Isotopic Tracer Example | Research Finding |
|---|---|---|---|
| Plants | Nutrient Uptake | Phosphorus-32 | Quantifying the rate of phosphorus absorption from soil into plant leaves. sciencelearn.org.nz |
| Bacteria (M. bovis) | Nitrogen Metabolism | ¹³C/¹⁵N Dual Labeling | Identified glutamate as the central hub of nitrogen metabolism. nih.gov |
| Fungi/Bacteria | Natural Product Biosynthesis | [1-¹³C] acetate (B1210297), [¹⁵N] glutamate | Connecting metabolites to their biosynthetic gene clusters (BGCs). nih.gov |
| Insects/Animals | Endogenous Metabolism | ¹³C-Leucine | Tracking real-time changes in whole-body protein oxidation during fasting. youtube.com |
| Marine Ecosystems | Environmental Monitoring | Mercury Isotopes | Using seabird eggs as biosensors to trace mercury sources in the Bering Sea. nist.gov |
Development of Novel Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
The accurate analysis of isotopically labeled metabolites is fundamental to any tracer study. Mass spectrometry (MS) is a primary analytical technique, but many small, polar molecules like amino acids exhibit poor chromatographic retention and ionization efficiency. nih.gov Chemical derivatization is a strategy used to modify these molecules to improve their analytical properties, thereby enhancing the sensitivity and selectivity of their detection. nih.govresearchgate.net
The future of the field relies on the development of new and improved derivatization methods. A significant advancement is the creation of reagents that can derivatize multiple functional groups simultaneously. For example, 1-bromobutane (B133212) has been used to derivatize the amino, carboxyl, and phenolic hydroxyl groups of amino acids in a single step, improving their hydrophobicity and allowing for high-sensitivity detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Researchers are also exploring simpler, more cost-effective derivatization agents. Urea, for instance, has been shown to react quantitatively with amino acids to form carbamoyl (B1232498) amino acids, which exhibit better separation and an increased response in UV and MS detectors compared to their underivatized forms. nih.gov An important extension of this concept is stable isotope-coded derivatization, where two versions of a derivatizing reagent (a light, unlabeled version and a heavy, isotope-labeled version) are used to label two different samples (e.g., control vs. treated). nih.gov When the samples are mixed and analyzed by MS, the derivatized analytes appear as pairs of peaks with a known mass difference, facilitating comparative and relative quantification. nih.gov These ongoing innovations in derivatization chemistry are critical for pushing the limits of detection and enabling more comprehensive and accurate metabolomic analyses.
Table 5: Selected Derivatization Reagents for Amino Acid Analysis by Mass Spectrometry
| Derivatization Reagent | Functional Group(s) Targeted | Key Advantage |
|---|---|---|
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl nih.gov | Derivatizes multiple functional groups, improving hydrophobicity and MS signal. nih.gov |
| Urea | Amino nih.gov | Simple, inexpensive, and reacts quantitatively under a wide range of conditions. nih.gov |
| Tandem Mass Tags (TMT) | Primary Amines acs.org | Enables multiplexed relative quantification of peptides and proteins from different samples. acs.org |
| 1-bromobutane-d₃ | Amino, Carboxyl, Phenolic Hydroxyl nih.gov | Used as a "heavy" label in stable isotope-coded derivatization for comparative analysis. nih.gov |
Q & A
Q. How is L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) synthesized, and what are the key considerations for isotopic purity?
L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) is synthesized using labeled precursors (e.g., ¹³C-enriched pyruvate and ¹⁵N-labeled ammonia) via enzymatic or chemical transamination. Enzymatic methods often employ aminotransferases to ensure stereochemical fidelity, while chemical routes involve protecting-group strategies (e.g., tert-butoxycarbonyl (Boc) for the amino group). Key considerations include minimizing isotopic dilution during purification and verifying isotopic enrichment (≥98% for ¹⁵N and ¹³C) via mass spectrometry or NMR .
Table 1: Isotopic Purity of Representative Labeled Alanine Derivatives
| Product ID | Labeling Pattern | Isotopic Purity | Source |
|---|---|---|---|
| 30188005 | ¹³C₃,¹⁵N | 99% ¹³C; 98% ¹⁵N | Shanghai Zhenzhun Biotech |
| CLM-2011-0.25 | 2-¹³C | 98–99% ¹³C | Cambridge Isotope Labs |
Q. What role does L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) play in studying the glucose-alanine cycle?
In the glucose-alanine cycle, alanine transports ammonia from muscles to the liver. Isotopic labeling enables tracing of nitrogen/carbon flux using techniques like LC-MS. For example, ¹⁵N labels track ammonia incorporation into urea, while ¹³C labels monitor alanine’s conversion to pyruvate in hepatocytes. Experimental designs often involve pulse-chase labeling in cell cultures or perfused liver models .
Q. How is isotopic purity validated for L-ALANINE-N-T-BOC (¹³C₃,¹⁵N)?
Isotopic purity is confirmed via:
- NMR : ¹³C/¹⁵N NMR quantifies enrichment by comparing labeled vs. unlabeled peaks (e.g., ¹³C₃-labeled alanine shows distinct splitting in the carbonyl region) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects isotopic peaks (e.g., m/z shifts for ¹³C₃,¹⁵N vs. unlabeled alanine) .
Advanced Research Questions
Q. How can researchers optimize L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) for tracking de novo purine biosynthesis?
In purine biosynthesis, ¹³C₃,¹⁵N-labeled alanine donates carbons/nitrogens to glycine and formate pools. To optimize tracking:
- Use isotopic tracer media with controlled [¹³C₃,¹⁵N]-alanine concentrations (e.g., 30 μM) to avoid metabolic saturation .
- Pair with LC-MS/MS to quantify label incorporation into intermediates (e.g., AICAR, IMP). For example, ¹³C enrichment in AMP/GMP indicates flux through mitochondrial serine hydroxymethyltransferase .
Table 2: Isotope Enrichment in Purine Biosynthesis Using [¹³C₃,¹⁵N]-Alanine
| Metabolite | ¹³C Enrichment (%) | ¹⁵N Enrichment (%) | Experimental Model |
|---|---|---|---|
| Glycine | 65 ± 8 | 72 ± 5 | HEK293 cells |
| Formate | 58 ± 6 | N/A | HEK293 cells |
Q. What experimental strategies mitigate isotopic interference in NMR studies of amyloid-β aggregation?
In solid-state NMR studies of amyloid-β, site-specific ¹³C₃,¹⁵N labeling at Ala2 or Ser8 resolves structural dynamics. To reduce interference:
Q. How does metabolic flux analysis (MFA) leverage L-ALANINE-N-T-BOC (¹³C₃,¹⁵N) to quantify mitochondrial vs. cytosolic contributions?
MFA integrates isotopic labeling with computational modeling. For example:
- Feed cells [¹³C₃,¹⁵N]-alanine and track label redistribution into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) via GC-MS.
- Use compartmentalized models to distinguish mitochondrial glycine synthesis (via serine hydroxymethyltransferase) from cytosolic pools. Discrepancies between predicted vs. observed ¹³C patterns reveal pathway channeling .
Methodological Guidelines
- Synthesis : Prioritize enzymatic methods for chiral purity; validate intermediates via ¹H/¹³C NMR .
- Tracer Experiments : Use low tracer concentrations (10–50 μM) to mimic physiological conditions and avoid perturbing metabolism .
- Data Analysis : Employ software like Isodyn or INCA for flux quantification, accounting for natural isotope abundance corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
